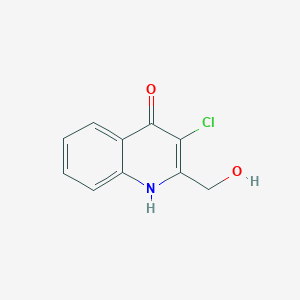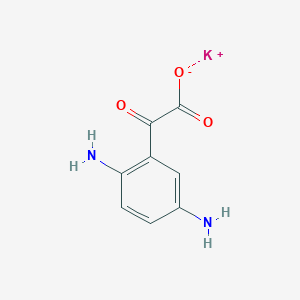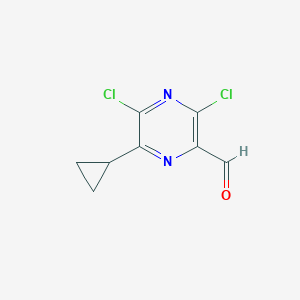
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H6Cl2N2O. This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrazine ring with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde typically involves the reaction of 3,5-dichloropyrazine with cyclopropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloro-6-cyclopropylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and cyclopropyl group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloropyrazine-2-carbaldehyde
- 3,5-Dichloro-6-methylpyrazine-2-carbaldehyde
- 3,5-Dichloro-6-ethylpyrazine-2-carbaldehyde
Uniqueness
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6Cl2N2O |
|---|---|
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
3,5-dichloro-6-cyclopropylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-5(3-13)11-6(4-1-2-4)8(10)12-7/h3-4H,1-2H2 |
Clé InChI |
OJHKSOUYSMLXPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=C(N=C2Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


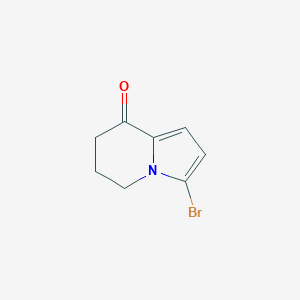
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
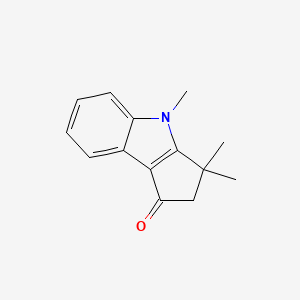

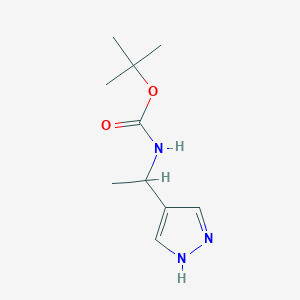
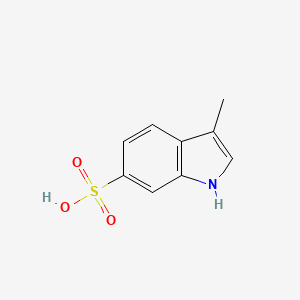
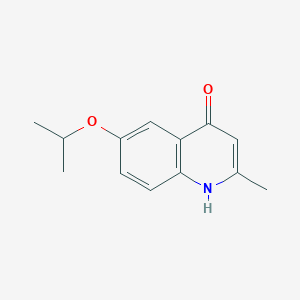
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)
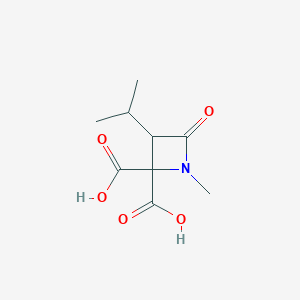
![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)


